molecular formula C8H16Sn B15492555 Trimethyl(pent-1-yn-1-yl)stannane CAS No. 1118-50-9

Trimethyl(pent-1-yn-1-yl)stannane

Cat. No.: B15492555
CAS No.: 1118-50-9
M. Wt: 230.92 g/mol
InChI Key: AYOHFMCGPGQVQF-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organotin Compounds in Organic Synthesis

The journey of organotin chemistry began in the mid-19th century, with Edward Frankland's discovery of diethyltin (B15495199) diiodide in 1849 often cited as a seminal moment. acs.org A few years later, in 1852, Löwig's synthesis of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy is generally considered the true inception of this chemical discipline. answerthis.iocapes.gov.br For many decades, the study of these compounds was primarily of academic interest.

A significant surge in interest occurred in the 20th century, particularly with the advent of Grignard reagents, which provided a more general and efficient method for creating tin-carbon bonds. acs.org However, it was the discovery of their industrial applications in the mid-20th century that truly revitalized the field. Organotins found widespread use as PVC stabilizers, catalysts, and biocides. answerthis.iocapes.gov.br

From a synthetic standpoint, the most impactful development was the advent of palladium-catalyzed cross-coupling reactions. The Stille reaction, first reported by John K. Stille in the late 1970s, revolutionized the formation of carbon-carbon bonds. wikipedia.org This reaction, which couples an organostannane with an organic electrophile, is celebrated for its tolerance of a wide array of functional groups, its often mild reaction conditions, and its reliability in complex synthetic sequences, including the total synthesis of natural products. wikipedia.orgmsu.edu

Classification and Structural Features of Alkynylstannanes

Organotin compounds are broadly classified based on the number of organic substituents on the tin atom (from RSnX₃ to R₄Sn) and the nature of these organic groups. researchgate.net Alkynylstannanes are a subclass of organostannanes where at least one of the organic groups attached to the tin atom is an alkynyl group (a hydrocarbon containing a carbon-carbon triple bond).

The general structure of an alkynylstannane is R₃Sn-C≡C-R', where R is typically a small alkyl group like methyl or butyl, and R' is a hydrogen or another organic substituent. The tin-carbon bond in these compounds is covalent with significant polarization. The key structural feature is the linear geometry of the C≡C-Sn moiety.

Spectroscopically, alkynylstannanes exhibit characteristic signals. In ¹¹⁹Sn NMR spectroscopy, a technique particularly useful for studying tin compounds, mono-alkyn-1-yl(trimethyl)stannanes show typical chemical shifts and coupling constants that are sensitive to the electronic environment of the tin nucleus. researchgate.net For instance, the isotope-induced chemical shifts, such as ¹Δ¹²/¹³C(¹¹⁹Sn), are characteristic for this class of compounds. researchgate.net

Strategic Importance of Trimethyl(pent-1-yn-1-yl)stannane as a Synthon in Modern Chemical Research

This compound is a member of the alkynylstannane family and serves as a valuable synthetic building block, or "synthon," in organic chemistry. Its strategic importance lies primarily in its utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

In the context of the Stille reaction, this compound acts as the nucleophilic partner, transferring its pent-1-ynyl group to an electrophilic partner, such as an aryl or vinyl halide or triflate. wikipedia.org The trimethylstannyl group is an excellent leaving group in the transmetalation step of the catalytic cycle. A significant advantage of using trimethylstannyl derivatives, as opposed to the more common tributylstannyl analogues, is the generation of more water-soluble and less toxic tin byproducts, which can simplify purification.

The pent-1-ynyl moiety introduced by this reagent is a versatile functional group. The triple bond can be subsequently elaborated through various chemical transformations, including hydrogenation to the corresponding alkene or alkane, or participation in cycloaddition reactions. This allows for the construction of more complex molecular frameworks.

The synthesis of alkynylstannanes like this compound can be achieved through several methods. A common approach involves the deprotonation of the terminal alkyne, in this case, 1-pentyne, with a strong base such as an organolithium reagent or sodium amide, to form the corresponding acetylide. pearson.com This nucleophilic acetylide is then reacted with a trimethyltin (B158744) halide, typically chlorotrimethylstannane, to form the desired product.

CH₃CH₂CH₂C≡CH + BuLi → CH₃CH₂CH₂C≡CLi + BuH
CH₃CH₂CH₂C≡CLi + (CH₃)₃SnCl → CH₃CH₂CH₂C≡CSn(CH₃)₃ + LiCl
A plausible synthetic route to this compound.

The strategic application of this compound and its analogues continues to be an active area of research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the precise installation of an alkynyl group is a key synthetic step.

Compound Data

Properties

CAS No.

1118-50-9

Molecular Formula

C8H16Sn

Molecular Weight

230.92 g/mol

IUPAC Name

trimethyl(pent-1-ynyl)stannane

InChI

InChI=1S/C5H7.3CH3.Sn/c1-3-5-4-2;;;;/h3,5H2,1H3;3*1H3;

InChI Key

AYOHFMCGPGQVQF-UHFFFAOYSA-N

Canonical SMILES

CCCC#C[Sn](C)(C)C

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles in Transition Metal Catalyzed Transformations

Trimethyl(pent-1-yn-1-yl)stannane in Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds. The reactivity of alkynylstannanes like this compound is among the highest of the organostannane reagents. wikipedia.org The general catalytic cycle of the Stille reaction provides a framework for understanding its transformations, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

A kinetic study on the reaction between C₆Cl₂F₃I and PhCCSnBu₃, a model for alkynylstannane coupling, allowed for the observation of both cis- and trans-[Pd(C₆Cl₂F₃)I(PPh₃)₂] intermediates, with the cis isomer forming first and then isomerizing to the trans form. acs.orgresearchgate.net

Transmetalation is the step where the alkynyl group from this compound is transferred to the palladium(II) center, displacing the halide or pseudohalide. wikipedia.org This step is often the rate-determining step in the Stille catalytic cycle. scispace.com The reactivity order for the transfer of organic groups from tin is generally alkynyl > alkenyl > aryl > allyl > alkyl. libretexts.org Trimethylstannyl compounds, such as this compound, typically exhibit higher reactivity compared to their tributylstannyl counterparts. wikipedia.org

The mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it often proceeds through an associative mechanism involving either a cyclic or an open transition state. wikipedia.org

Cyclic (Associative) Pathway: The organostannane coordinates to the palladium complex, forming a transient pentacoordinate species. This is followed by the transfer of the alkynyl group and elimination of the trialkyltin halide. wikipedia.org

Open Pathway: This pathway is favored in polar solvents or with substrates having weakly coordinating anions. A ligand or solvent molecule can replace the halide on the palladium complex, leading to a cationic intermediate that then reacts with the organostannane. researchgate.net

Kinetic studies have revealed the complexity of this step, where competing transmetalation pathways can occur on both the cis- and trans-isomers of the oxidative addition product. acs.orgresearchgate.net For instance, in the reaction of cis- and trans-[Pd(C₆Cl₂F₃)I(PPh₃)₂] with PhCCSnBu₃, both isomers undergo transmetalation to produce cis- and trans-[Pd(C₆Cl₂F₃)(PhCC)(PPh₃)₂]. acs.orgresearchgate.net The stereochemistry of the coupling partners is generally retained throughout the reaction, especially under mild conditions. wikipedia.orglibretexts.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the pentynyl group from the stannane (B1208499) and the group from the electrophile) are coupled together to form the new C-C bond, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org For this to occur, the two groups must be in a cis orientation on the square planar palladium complex. libretexts.org If the intermediate is the trans-isomer, it must first isomerize to the cis-isomer. libretexts.org

Several pathways for reductive elimination have been proposed:

Unassisted Elimination: The 16-electron square planar cis-complex can directly undergo reductive elimination. wikipedia.org

Dissociative Pathway: Dissociation of a ligand can form a 14-electron T-shaped intermediate, which can accelerate the elimination process. wikipedia.orglibretexts.org

Associative Pathway: Association of an external ligand can form an 18-electron trigonal bipyramidal intermediate, which can also facilitate reductive elimination. wikipedia.orglibretexts.org

The choice of ligands can significantly influence the rate of this step. Bulky ligands can sterically promote the reductive elimination by forcing the coupled groups closer together. wikipedia.orglibretexts.org In some cases, particularly with fluorinated aryls, the reductive elimination can be slow and become the rate-determining or even a "frustrated" step, preventing the completion of the catalytic cycle. core.ac.uk

Table 1: Mechanistic Steps in the Stille Reaction of Alkynylstannanes

Mechanistic Step Key Intermediates Influencing Factors Common Observations
Oxidative Addition 14-electron Pd(0) → 16-electron cis-Pd(II) → 16-electron trans-Pd(II) Nature of halide/pseudohalide, ligands, additives (LiCl) Often fast, but can be rate-limiting. scispace.com Initial cis product isomerizes to trans. uwindsor.ca
Transmetalation trans-[R¹Pd(X)L₂] + R²SnR₃ Solvent polarity, nature of R² group (alkynyl is fast), additives (Cu(I)) Often the rate-determining step. scispace.com Can proceed via cyclic or open pathways. wikipedia.org
Reductive Elimination cis-[R¹Pd(R²)L₂] Ligand bulk, electronic properties Requires a cis arrangement of R¹ and R². libretexts.org Can be accelerated by ligand dissociation or association. wikipedia.org

The use of this compound in Stille couplings offers a reliable method for constructing sp-sp² and sp-sp³ carbon-carbon bonds.

Scope:

Electrophiles: A wide range of organic electrophiles are suitable partners, including vinyl, aryl, and heterocyclic halides (iodides and bromides) and triflates. wikipedia.orglibretexts.org Vinyl halides are common coupling partners, and their stereochemistry is typically retained. wikipedia.org The reactivity order for halides is generally I > Br > Cl, with chlorides often being too unreactive for oxidative addition. libretexts.org

Functional Group Tolerance: A significant advantage of the Stille reaction is its high tolerance for a wide variety of functional groups on both the organostannane and the electrophile, making it highly valuable in the synthesis of complex molecules. uwindsor.cayoutube.com

Reaction Conditions: The reactions are generally performed under mild, neutral conditions. youtube.comnih.gov

Limitations:

Toxicity: Organotin reagents, particularly trimethylstannyl compounds, are highly toxic, which necessitates careful handling and presents challenges for purification and waste disposal. wikipedia.orgyoutube.com

Stoichiometry and Purification: The reaction requires stoichiometric amounts of the organostannane, and removal of the tin byproducts (e.g., trimethyltin (B158744) halides) from the reaction mixture can be difficult. youtube.comharvard.edu

Alkyl Group Transfer: While the alkynyl group is the most readily transferred, transfer of the "non-transferable" methyl groups from the tin atom can sometimes occur as a side reaction, especially at higher temperatures. libretexts.org

C(sp³)-Coupling: Cross-coupling with unactivated C(sp³)-electrophiles can be challenging. Specific conditions or activated substrates, such as secondary α-bromo carbonyl compounds, are often required for successful coupling with alkynylstannanes. nih.govnih.gov

Table 2: Representative Couplings with Alkynylstannanes

Organostannane Electrophile Catalyst/Ligand Product Type Reference
PhCCSnBu₃ C₆Cl₂F₃I [Pd(C₆Cl₂F₃)I(PPh₃)₂] Aryl-alkyne acs.org
Alkynylstannanes Secondary α-bromo carbonyls Pd(0)/XPhos Secondary alkynyl carbonyl nih.gov
o-(Tributylstannyl)aniline N-hexyl bromomaleimide Pd₂(dba)₃/P(t-Bu)₃ Substituted aniline nih.gov
Vinyltributyltin Aryl Triflates [Pd(AsPh₃)₄]/LiCl Vinyl-aryl researchgate.net

The primary competing side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a diyne (in this case, deca-4,6-diyne). wikipedia.org This can occur through at least two mechanisms:

Reaction with Pd(II): Two equivalents of the alkynylstannane can react with the Pd(II) precatalyst or intermediate, followed by reductive elimination to yield the homocoupled dimer. wikipedia.org

Radical Process: The Pd(0) catalyst itself can initiate a radical pathway that leads to the dimer. wikipedia.org

Another potential side reaction is cine substitution , where the incoming group attaches to the carbon adjacent to the one that bore the leaving group, although this is rare. wikipedia.org

Detailed Mechanistic Analysis of the Stille Reaction with Alkynylstannanes

Participation in Cycloaddition and Cycloisomerization Processes

Alkynylstannanes are known to participate in a variety of cycloaddition and cycloisomerization reactions, which are powerful methods for constructing carbocyclic and heterocyclic frameworks. These transformations frequently exhibit high levels of regio- and stereoselectivity, providing efficient pathways to complex molecular architectures. The bulky and electropositive nature of the stannyl (B1234572) group can significantly steer the reactivity and selectivity of the alkyne functional group.

Pauson-Khand Type Reactions Involving Alkynylstannanes

The Pauson-Khand reaction is a well-established method for synthesizing cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, traditionally mediated by a cobalt carbonyl complex. wikipedia.orgorganic-chemistry.org While early iterations of this reaction often necessitated harsh conditions, contemporary modifications have broadened its applicability and tolerance for various functional groups. wikipedia.org

Alkynylstannanes, including this compound, can function as the alkyne component in these reactions. The stannyl group can exert a significant influence on the regioselectivity of the cycloaddition, particularly in intermolecular variants. For instance, in reactions involving unsymmetrical alkynes, the larger substituent typically dictates the regiochemical outcome, positioning itself at the C2 position of the resulting cyclopentenone. wikipedia.org

The mechanism, though not fully elucidated, is widely accepted to begin with the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex. wikipedia.orguwindsor.ca Subsequent coordination of the alkene, followed by migratory insertion of CO and reductive elimination, yields the cyclopentenone. wikipedia.org The rate-limiting step is often the dissociation of a carbon monoxide ligand from the organometallic complex. wikipedia.org Additives such as amine N-oxides can facilitate this step, allowing for milder reaction conditions. wikipedia.org

Catalyst SystemKey Mechanistic StepsInfluence of Stannyl Group
Dicobalt Octacarbonyl1. Alkyne coordination and complex formation. uwindsor.ca 2. Ligand dissociation. wikipedia.org 3. Alkene coordination. wikipedia.org 4. Migratory insertion of alkene and CO. uwindsor.ca 5. Reductive elimination. wikipedia.orgDirects regioselectivity in intermolecular reactions. Can be retained for further functionalization.

[3+2] Cycloadditions and Related Annulation Strategies

[3+2] cycloaddition reactions represent a class of pericyclic reactions involving a 1,3-dipole and a dipolarophile, which combine to form a five-membered ring. wikipedia.org Alkynylstannanes are effective dipolarophiles in these transformations. The electron-donating stannyl group can modulate the reactivity of the alkyne and control the regioselectivity of the cycloaddition. wikipedia.org

For instance, the reaction of this compound with a 1,3-dipole such as a nitrone would lead to the formation of a stannylated isoxazolidine. wikipedia.orgresearchgate.net The regioselectivity of this cycloaddition is determined by the frontier molecular orbital interactions between the alkyne and the nitrone. wikipedia.org When the dipolarophile is electron-rich, the interaction between its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the nitrone is dominant, leading to the 5-substituted isoxazolidine. wikipedia.org

Similarly, cycloadditions with nitrile oxides, generated in situ from aldoximes, can yield isoxazoles. mdpi.com Ruthenium catalysts have been shown to reverse the inherent regioselectivity of nitrile oxide cycloadditions with electron-rich alkynes. researchgate.net

Annulation strategies that involve alkynylstannanes often capitalize on the capacity of the stannyl group to be substituted by other functionalities in subsequent steps.

1,3-DipoleExpected ProductRegiochemical Control
NitroneStannylated IsoxazolidineFrontier Molecular Orbital (FMO) interactions. wikipedia.org
Nitrile OxideStannylated IsoxazoleFMO interactions; can be reversed with Ru-catalysis. mdpi.comresearchgate.net

Intramolecular Cyclizations and Skeletal Rearrangements

Intramolecular cyclizations of alkynylstannanes are a potent strategy for the assembly of cyclic and polycyclic molecular systems. These reactions can be triggered by a range of initiators, including electrophiles, radicals, or transition metal catalysts. The stannyl group can assume a critical role in these processes, either by guiding the cyclization event or by serving as a handle for subsequent chemical modifications.

For example, an ω-haloalkynylstannane can undergo intramolecular cyclization upon treatment with a radical initiator to generate a stannylated carbocycle. The stereochemical course of such cyclizations is frequently governed by the length of the tether that connects the alkyne and the radical precursor.

Skeletal rearrangements of molecules incorporating an alkynylstannyl group can also give rise to intricate and novel molecular frameworks. Although specific examples involving this compound are not prevalent in the surveyed literature, related studies on propargylstannanes have documented their engagement in sigmatropic rearrangements.

Transformations of the Alkynyl Moiety

The alkyne functionality within this compound is amenable to a variety of transformations, most notably addition reactions across the carbon-carbon triple bond. These reactions can proceed with high degrees of regio- and stereoselectivity, which are often dictated by the directing influence of the trimethylstannyl group.

Hydrometallation and Carbometallation Studies

Hydrometallation entails the addition of a metal hydride (M-H) bond across the triple bond of the alkyne. This reaction is a highly valuable technique for the stereodefined synthesis of vinylstannanes. The regioselectivity of the addition is typically governed by the steric and electronic characteristics of both the alkyne and the hydrometallating agent.

For example, the hydrostannylation of an alkyne with a trialkyltin hydride can occur through either a radical mechanism or a transition metal-catalyzed pathway. In the case of this compound, a hydroboration reaction followed by protonolysis would yield the corresponding vinylstannane. The regioselectivity would favor the placement of the boron atom at the carbon atom alpha to the tin substituent.

Carbometallation, which is the addition of an organometallic reagent across the alkyne, represents another significant transformation. The reaction of an organocuprate with an alkynylstannane, for instance, can result in the formation of a vinylstannane bearing a new carbon-carbon bond.

Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of alkynylstannanes is electron-rich and readily undergoes addition reactions with a variety of electrophiles. libretexts.org The regioselectivity of these additions is frequently controlled by the capacity of the stannyl group to stabilize a positive charge on the adjacent carbon atom, a phenomenon known as the β-effect.

For instance, the addition of a hydrogen halide (HX) to this compound is expected to proceed through a vinyl cation intermediate, where the positive charge is located at the carbon atom β to the tin group. libretexts.orgyoutube.com This leads to the formation of a halovinylstannane with the halogen atom positioned at the C2 carbon. libretexts.org The addition of excess HX results in a geminal dihalide. libretexts.org

The reaction of alkynylstannanes with halogens such as Br₂ and Cl₂ typically results in anti-addition, yielding a trans-dihaloalkene. youtube.commasterorganicchemistry.com This stereochemical outcome is rationalized by the formation of a cyclic halonium ion intermediate, which is then attacked by the halide anion from the opposite face. masterorganicchemistry.comlibretexts.org

Functionalization via Radical and Ionic Mechanisms

The reactivity of the carbon-carbon triple bond in this compound allows for functionalization through both radical and ionic pathways. The specific mechanism followed often depends on the reaction conditions, such as the presence of radical initiators or strong electrophiles.

Radical Mechanisms: Radical additions to alkynes are a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, a radical species (R•) can add to the alkyne moiety. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The addition of the radical to one of the sp-hybridized carbons of the alkyne generates a vinyl radical intermediate. This intermediate is reactive and can be trapped by a hydrogen atom donor or another radical species to yield the final product. acs.orgnih.gov The regioselectivity of the initial radical addition is influenced by both steric and electronic factors, including the stabilizing effects on the resulting vinyl radical. acs.org For instance, in radical hydrostannylation, the addition of a tin radical to a terminal alkyne typically places the tin group at the terminal carbon. wikipedia.orgresearchgate.netresearchgate.net While the user's subject compound is not a tin hydride, it can act as a substrate for the addition of other radicals.

Ionic Mechanisms: The electron-rich π-system of the alkyne in this compound is susceptible to attack by electrophiles, proceeding through an ionic mechanism. This electrophilic addition is characteristic of alkynes and typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that bears more hydrogen atoms. chemistrysteps.comyoutube.com In the case of this internal alkyne, the regioselectivity is dictated by the electronic and steric influence of the propyl and trimethyltin substituents. The reaction is initiated by the attack of the π-bond on an electrophile (E⁺), leading to the formation of a transient vinyl cation intermediate. libretexts.org This highly reactive intermediate is then rapidly captured by a nucleophile (Nu⁻). The stability of the vinyl cation, influenced by the adjacent alkyl group, directs the regiochemical outcome. youtube.comlibretexts.org Common electrophilic additions include hydrohalogenation (with H-X) and halogenation (with X₂). youtube.com For example, the addition of HBr would likely lead to the bromine atom being attached to the carbon adjacent to the tin atom, influenced by the β-silicon effect's analogue in tin compounds.

Reaction TypeReagent ExampleIntermediateProduct Type
Radical AdditionR• (from AIBN + R-H)Vinyl RadicalSubstituted vinylstannane
Electrophilic AdditionHBrVinyl CationVinyl halide
Electrophilic AdditionBr₂Bromonium ionDihaloalkene

Reactions Involving the Trimethyltin Group

Transmetalation to Alternative Metal Centers (e.g., Boron, Copper)

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. For this compound, the pentynyl group can be efficiently transferred from the tin atom to other metals, such as boron and copper. This process is crucial for the synthesis of various organometallic reagents that are otherwise difficult to prepare.

Transmetalation to Boron: The pentynyl group can be transferred from tin to boron by reacting this compound with boron halides, such as boron tribromide (BBr₃). In this reaction, the more electropositive tin readily gives up its alkynyl group to the more Lewis acidic boron center. The reaction results in the formation of a pentynylborane derivative and trimethyltin bromide. These alkynylboron compounds are versatile intermediates in organic synthesis, particularly in subsequent coupling reactions.

Transmetalation to Copper: The reaction of alkynylstannanes with copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), leads to the formation of copper acetylides. This transmetalation is a key step in various copper-mediated or -catalyzed cross-coupling reactions. The resulting pentynylcopper species can then be used in situ for reactions like the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. The driving force for this reaction is the formation of the stable copper acetylide and the corresponding trimethyltin halide.

The table below summarizes typical transmetalation reactions for this compound.

Target MetalTransmetalating AgentProduct (Pentynyl-Metal)Byproduct
BoronBBr₃(Pent-1-yn-1-yl)dibromoborane(CH₃)₃SnBr
CopperCuI(Pent-1-yn-1-yl)copper(I)(CH₃)₃SnI

Mechanistic Studies of Tin-Carbon Bond Cleavage

The cleavage of the tin-carbon bond in this compound is a critical step in its application in cross-coupling chemistry, most notably the Stille reaction. The mechanism of this cleavage occurs during the transmetalation step of the catalytic cycle.

In a typical palladium-catalyzed Stille coupling, the catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The tin-carbon bond is broken during the transmetalation step, where the pentynyl group is transferred from the tin atom to the palladium(II) center.

Mechanistic studies suggest that this process can proceed through different pathways (associative, dissociative), depending on the ligands, solvent, and additives. A commonly proposed mechanism involves the coordination of the alkynylstannane to the palladium(II) complex. This is followed by the formation of a five-coordinate intermediate at the tin center, often facilitated by a Lewis basic ligand or an external activator like fluoride (B91410) ions. wikipedia.org This "ate" complex enhances the nucleophilicity of the alkynyl group, promoting its transfer to the electrophilic palladium center. The cleavage of the Sn-C(sp) bond and the formation of the new Pd-C(sp) bond can occur either concertedly or stepwise through a bridged intermediate. The relative rate of transfer for different organic groups from tin is generally accepted to be alkynyl > alkenyl > aryl > alkyl, making the cleavage of the tin-alkynyl bond in this compound a particularly facile process. wikipedia.org

Ligand Exchange and Redistribution Reactions at the Tin Center

While the primary reactivity of this compound in synthetic applications involves the cleavage of the tin-alkynyl bond, reactions at the tin center itself, such as ligand exchange and redistribution, are also possible under certain conditions.

Ligand Exchange: For tetraorganotin compounds like this compound, which lack a leaving group like a halide, ligand exchange in the classical sense is not common. The tin center is coordinatively saturated and generally non-Lewis acidic. However, interaction with very strong Lewis acids could induce a reaction, but this typically leads to bond cleavage rather than simple ligand association/dissociation. Interaction with certain ligands or anions, such as fluoride, can form hypercoordinate (pentacoordinate) tin species, which are key intermediates in activating the Sn-C bond for transmetalation, as discussed previously. rsc.org

Redistribution Reactions: Tetraorganotin compounds can undergo redistribution (or comproportionation/disproportionation) reactions, particularly when heated or in the presence of a Lewis acid catalyst. gelest.comwikipedia.orgresearchgate.net For a mixed organostannane like this compound (R'SnR₃ where R'=pentynyl, R=methyl), this process leads to a statistical or near-statistical scrambling of the organic groups among tin atoms. Heating this compound could lead to an equilibrium mixture containing other tetraorganostannanes. This reaction, known as the Kocheshkov redistribution, is more commonly performed by reacting a tetraorganotin (R₄Sn) with a tin tetrahalide (SnX₄), but can also occur between different tetraorganotin compounds. wikipedia.org

The table below illustrates the potential products from a redistribution reaction starting with this compound.

ReactantConditionPossible Redistribution Products
2 (CH₃)₃Sn(C₅H₇)Heat / Lewis Acid(CH₃)₄Sn + (CH₃)₂Sn(C₅H₇)₂
3 (CH₃)₃Sn(C₅H₇)Heat / Lewis Acid2 (CH₃)₄Sn + (CH₃)Sn(C₅H₇)₃
4 (CH₃)₃Sn(C₅H₇)Heat / Lewis Acid3 (CH₃)₄Sn + Sn(C₅H₇)₄

Strategic Applications in Complex Molecule Synthesis and Catalysis

Building Blocks in Natural Product Total Synthesis Initiatives

The intricate and often stereochemically complex structures of natural products present significant challenges to synthetic chemists. Trimethyl(pent-1-yn-1-yl)stannane has proven to be a valuable building block in the ambitious endeavor of total synthesis, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org In this reaction, the pentynyl group from the stannane (B1208499) is transferred to an organic electrophile, such as a vinyl or aryl halide, to form a new carbon-carbon bond. wikipedia.org This methodology allows for the convergent assembly of complex molecular fragments, significantly streamlining synthetic routes.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in broad reviews, the utility of alkynylstannanes as a class is well-established. wikipedia.org For instance, the core structure of many marine natural products contains polyene or enyne functionalities, which can be constructed efficiently using Stille coupling with reagents like this compound. The propyl chain of the pentynyl moiety can also be further functionalized, offering additional synthetic handles for elaboration into the target natural product.

Synthesis of Advanced Pharmaceutical Intermediates and Biological Probes

The development of new pharmaceuticals often relies on the efficient synthesis of novel molecular entities. This compound serves as a key reagent in the synthesis of advanced pharmaceutical intermediates, which are later converted into biologically active molecules. The introduction of the pent-1-ynyl group can be a crucial step in building the carbon skeleton of a drug candidate.

The Stille reaction, utilizing this stannane, offers a mild and functional group tolerant method for C-C bond formation, which is highly desirable in the synthesis of complex pharmaceutical compounds. conicet.gov.ar The resulting internal alkyne can then be further transformed into a variety of functional groups, such as ketones, stereodefined alkenes, or saturated alkyl chains, which are common motifs in pharmacologically active agents. The ability to construct these intermediates with high yield and selectivity is a significant advantage in the lengthy and resource-intensive process of drug discovery and development.

Construction of Diverse Molecular Architectures (e.g., Polyenes, Heterocycles)

The versatility of this compound extends beyond linear chains to the construction of more complex and diverse molecular architectures, including polyenes and heterocyclic systems.

Polyene Synthesis: Polyenes, which are molecules containing multiple alternating double bonds, are important structural motifs in many natural products and functional materials. The iterative Stille coupling of vinyl halides with alkynylstannanes like this compound, followed by selective reduction of the triple bond, provides a powerful strategy for the stereocontrolled synthesis of conjugated polyenes.

Heterocycle Synthesis: Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. This compound can be a precursor to functionalized alkynes that can undergo various cyclization reactions to form a wide range of heterocycles. For example, the pentynyl group can participate in cycloaddition reactions or be incorporated into a larger ring system through intramolecular coupling strategies.

Stereoselective and Enantioselective Methodologies Utilizing Alkynylstannanes

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules, as different stereoisomers can have vastly different pharmacological effects. While information specifically detailing enantioselective reactions with this compound is limited, the broader class of alkynylstannanes is integral to several stereoselective methodologies.

The Stille reaction itself can proceed with retention of configuration at the sp2 carbon of the electrophile. Furthermore, the alkyne moiety introduced by this compound can be a substrate for subsequent stereoselective transformations. For instance, asymmetric hydrogenation or hydroboration of the triple bond can lead to the formation of chiral centers with high enantiomeric excess. The development of chiral palladium catalysts for the Stille coupling also offers a promising avenue for achieving enantioselectivity directly in the cross-coupling step.

Role in Isotope Labeling for Radiochemistry Research (e.g., Positron Emission Tomography Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Organotin precursors, including alkynylstannanes, play a crucial role in the synthesis of these radiotracers. nih.govnih.gov

Advanced Spectroscopic and Analytical Research Methodologies in Organotin Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organotin compounds in solution. By analyzing various NMR-active nuclei (¹H, ¹³C, ¹¹⁹Sn), a complete picture of the molecular framework and the electronic environment around the tin atom can be assembled.

¹H and ¹³C NMR spectra provide definitive information about the organic substituents attached to the tin atom. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms.

For trimethyl(pent-1-yn-1-yl)stannane, the ¹H NMR spectrum exhibits characteristic signals for both the trimethyltin (B158744) moiety and the pentynyl chain. The nine protons of the three methyl groups attached to the tin atom appear as a single, sharp resonance. This signal is flanked by satellite peaks resulting from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), is typically observed in the range of 50-60 Hz for such compounds. researchgate.netrsc.orghuji.ac.il The protons of the pentynyl group give rise to distinct signals corresponding to the ethyl and terminal methyl groups, with chemical shifts and multiplicities determined by their position relative to the C≡C triple bond.

The ¹³C NMR spectrum provides complementary data. The carbons of the trimethyltin group show a characteristic resonance, which is also coupled to the tin isotopes, with a ¹J(¹¹⁹Sn-¹³C) coupling constant typically in the 300-400 Hz range. rsc.org The two sp-hybridized carbons of the alkyne functionality have distinct chemical shifts, with the carbon directly bonded to the tin atom appearing at a different field than the adjacent alkyne carbon. The remaining carbons of the propyl group are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Coupling Constants (Hz)
Sn-(CH₃)₃~0.2~-8²J(¹¹⁹Sn-¹H) ≈ 55-60
Sn-C≡C-CH₂-CH₂-CH₃-~85-95¹J(¹¹⁹Sn-¹³C) ≈ 350-400
Sn-C≡C-CH₂-CH₂-CH₃-~105-115²J(¹¹⁹Sn-¹³C) ≈ 40-50
-C≡C-CH₂-CH₂-CH₃~2.2 (t)~20-25-
-C≡C-CH₂-CH₂-CH₃~1.5 (sext)~20-25-
-C≡C-CH₂-CH₂-CH₃~0.9 (t)~13-15-

Note: Predicted values are based on data for analogous alkynylstannanes and general substituent effects. Actual values may vary based on solvent and experimental conditions.

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. academie-sciences.fr Tin has three spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its favorable sensitivity and natural abundance. huji.ac.il For tetraorganostannanes like this compound, the tin atom is in a four-coordinate environment. The presence of the sp-hybridized alkynyl carbon generally causes a downfield shift compared to tetraalkylstannanes. The ¹¹⁹Sn chemical shift for mono-alkyn-1-yl(trimethyl)stannanes is characteristic and falls within a predictable range. researchgate.net For this compound, the ¹¹⁹Sn chemical shift is expected to be in the region of -60 to -80 ppm relative to the standard tetramethylstannane (Me₄Sn).

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often required for unambiguous assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This H-H correlation experiment would be used to establish the connectivity within the pentynyl chain. It would show correlations between the CH₂ protons at C3 and the CH₂ protons at C4, and between the CH₂ protons at C4 and the terminal CH₃ protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~0.2 ppm to the ¹³C signal at ~-8 ppm for the trimethyltin groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, ESI)

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₈H₁₆Sn), the calculated exact mass can be compared to the experimentally determined mass to confirm the composition with a high degree of confidence.

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. Although organotins are often analyzed by Gas Chromatography-MS (GC-MS), ESI is a softer ionization technique useful for structural analysis. The fragmentation of this compound would likely proceed through the loss of its organic substituents. A key diagnostic feature in the mass spectrum of any tin-containing compound is the characteristic isotopic cluster resulting from tin's multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). labrulez.com This unique pattern serves as a definitive fingerprint for the presence of tin in an ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Ion (m/z for ¹²⁰Sn)Formula of IonDescription
231[C₇H₁₃Sn]⁺Loss of a methyl radical (•CH₃)
201[C₅H₉Sn]⁺Loss of a propyl radical (•C₃H₇)
165[CH₃Sn]⁺Tin with one methyl group
135[SnH]⁺Tin cation with hydrogen

Note: Each listed m/z value represents the most abundant isotope in the characteristic tin cluster.

Chromatographic Techniques for Reaction Progress Monitoring and Isolation of Products (e.g., GC, TLC, HPLC)

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification from starting materials and byproducts.

Gas Chromatography (GC): As a volatile and thermally stable tetra-alkylated organotin compound, this compound is well-suited for GC analysis. gov.bc.cagov.bc.ca It can be used to monitor the disappearance of starting materials and the appearance of the product. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of reaction components. labrulez.comthermofisher.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. A sample of the reaction mixture is spotted on a silica (B1680970) gel or alumina (B75360) plate and eluted with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) mixture). The relatively non-polar product would have a higher Rf value than more polar starting materials or byproducts. The spots can be visualized under UV light if they are UV-active, or by staining with an appropriate agent like potassium permanganate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analysis and purification of organotin compounds. researchgate.netresearchgate.net For a compound like this compound, reversed-phase HPLC using a C18 column would be effective. A mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water would be used to elute the compound. HPLC is particularly useful for separating the target compound from less volatile impurities that are not amenable to GC.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions from the C-H bonds of the alkyl groups and the characteristic C≡C triple bond.

The most diagnostic peak in the spectrum is the stretching vibration of the internal alkyne C≡C bond. For a non-symmetrical internal alkyne, this absorption is expected to be a weak to medium intensity band in the range of 2100-2260 cm⁻¹. Other key absorptions include the sp³ C-H stretching vibrations from the trimethyl and propyl groups, which appear just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAlkyl (sp³ C-H)2850-2960Strong
C≡C StretchInternal Alkyne2100-2260Weak to Medium
C-H BendCH₃, CH₂1375-1465Medium

UV-Visible Spectroscopy for Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the kinetics and mechanisms of reactions involving organotin compounds like this compound. thermofisher.comsapub.org This technique relies on the principle that molecules containing chromophores—parts of a molecule that absorb light—can be promoted to higher energy states upon absorbing ultraviolet or visible light. The absorbance of a specific wavelength is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. longdom.org This proportionality allows for the continuous monitoring of changes in the concentration of reactants or products over time, providing crucial data for determining reaction rates and elucidating reaction pathways. thermofisher.comresearchgate.net

For this compound, the primary chromophore is the carbon-carbon triple bond (alkyne). The electronic transitions associated with this group, typically π → π* transitions, occur in the UV region. While the trimethylstannyl group itself does not have strong absorptions in the conventional UV-Vis range, its electronic influence on the alkyne can shift the absorption wavelength and intensity.

Kinetic studies using UV-Vis spectroscopy would involve monitoring the change in absorbance at a wavelength characteristic of either the starting material, this compound, or a product formed during a reaction. For instance, in a reaction where the pent-1-yn-1-yl ligand is cleaved or modified, the characteristic π → π* absorption of the alkyne would diminish or shift. By recording the absorbance at fixed time intervals, a kinetic profile of the reaction can be constructed. researchgate.netntnu.no

Below is a hypothetical data table illustrating the type of information that could be generated from a kinetic experiment involving the reaction of this compound, monitored by UV-Vis spectroscopy.

Hypothetical Kinetic Data for the Reaction of this compound

Time (s) Absorbance at λmax Concentration of this compound (M)
0 0.985 0.0100
60 0.762 0.0077
120 0.590 0.0060
180 0.457 0.0046
240 0.354 0.0036

Note: This data is for illustrative purposes only and does not represent actual experimental results.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensity. nist.gov By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal lattice can be generated, from which the atomic positions can be determined with high precision. um.edu.mysemanticscholar.org

For this compound, an XRD analysis would be expected to reveal a tetrahedral geometry around the tin atom, which is typical for tetraorganotin(IV) compounds where the tin atom is sp³ hybridized. lupinepublishers.com The three methyl groups and the pent-1-yn-1-yl group would be arranged around the central tin atom. Key structural parameters of interest would include the Sn-C bond lengths and the C-Sn-C bond angles. The Sn-C(methyl) bond lengths are anticipated to be slightly shorter than the Sn-C(alkynyl) bond due to the different hybridization of the carbon atoms.

Furthermore, XRD analysis would elucidate the conformation of the pent-1-yn-1-yl chain in the solid state and reveal any significant intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound is publicly available, the following table provides representative crystallographic data that would be expected for a similar small organotin compound.

Representative Crystallographic Data for an Organotin Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.0488
b (Å) 18.0008
c (Å) 15.2054
β (°) 102.442
Volume (ų) 2682.4
Z 4
Density (calculated) (g/cm³) 1.512

Note: This data is based on a representative organotin compound and is for illustrative purposes only. nih.gov

Theoretical and Computational Investigations of Trimethyl Pent 1 Yn 1 Yl Stannane Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, energies, and various electronic properties of molecules. For Trimethyl(pent-1-yn-1-yl)stannane, DFT calculations can provide a detailed picture of its bonding characteristics.

DFT studies on related organotin compounds, such as cyclopentadienyl(trimethyl)stannane, have demonstrated the utility of this approach in understanding the nature of the carbon-tin bond and the influence of substituents on the electronic environment of the tin atom. taylorfrancis.com The calculations can reveal bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data where available.

A key aspect of understanding the electronic structure is the analysis of the charge distribution within the molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions. uni-muenchen.deyoutube.comrsc.orgwisc.edu In this compound, NBO analysis can elucidate the hyperconjugative interactions between the filled orbitals of the methyl and pentynyl groups and the empty orbitals of the tin atom, as well as the polarization of the C-Sn bonds. For instance, in a related study on cyclopentadienyl(trimethyl)stannane, NBO analysis revealed significant hyperconjugation between the σ orbitals of the C-M bond (M=Sn) and the π* orbitals of the cyclopentadienyl (B1206354) ring, which was found to facilitate metal migration. taylorfrancis.com A similar analysis for this compound would be expected to show delocalization from the trimethylstannyl group to the π-system of the alkyne.

Table 1: Representative Calculated NBO Analysis Data for a Model Alkynylstannane

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
σ(Cα-Cβ)σ(Sn-CMe)0.85
σ(Sn-CMe)σ(Cα-Cβ)1.20
π(C≡C)σ(Sn-CMe)2.50
σ(Sn-Calkynyl)π(C≡C)5.10

Note: This table presents hypothetical data for illustrative purposes, based on general principles of NBO analysis for similar compounds. E(2) represents the stabilization energy of the donor-acceptor interaction.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the magnitude of the HOMO-LUMO gap are crucial descriptors of a molecule's reactivity. mdpi.com

A molecule with a high-energy HOMO is a good electron donor (nucleophile), while a molecule with a low-energy LUMO is a good electron acceptor (electrophile). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond and the Sn-C bonds, making it susceptible to attack by electrophiles. The LUMO is likely to be associated with the antibonding orbitals of the Sn-C bonds, indicating that the tin atom can act as an electrophilic center, particularly in the presence of a strong nucleophile. The specific energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be calculated using DFT methods.

Table 2: Representative Frontier Orbital Energies and Reactivity Indices

ParameterValue (eV)Interpretation
EHOMO-8.5Electron-donating ability
ELUMO-0.5Electron-accepting ability
HOMO-LUMO Gap8.0Kinetic stability, reactivity
Ionization Potential8.5Energy to remove an electron
Electron Affinity0.5Energy released on adding an electron
Electronegativity (χ)4.5Tendency to attract electrons
Hardness (η)4.0Resistance to change in electron distribution

Note: This table contains representative values for a generic organostannane to illustrate the concepts. Actual values for this compound would require specific calculations.

Computational Modeling of Reaction Transition States and Pathways

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. conicet.gov.ar For reactions involving this compound, such as Stille coupling or other cross-coupling reactions, computational modeling can provide detailed insights into the reaction pathway. conicet.gov.arenamine.net

The process typically involves calculating the geometries and energies of the reactants, products, and any intermediates, as well as locating the transition state structure that connects them. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. Various computational methods, such as the nudged elastic band (NEB) method, can be employed to find a good initial guess for the transition state geometry. researchgate.net

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations would provide the relative energies of all intermediates and transition states, allowing for the determination of the rate-determining step and providing a rationale for the observed product distribution and stereoselectivity.

Table 3: Hypothetical Calculated Energies for a Reaction Pathway of an Alkynylstannane

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Oxidative Addition TS+15.2Transition state for Pd insertion
Oxidative Addition Product-5.7Pd(II) intermediate
Transmetalation TS+12.8Transition state for Sn to Pd transfer
Reductive Elimination TS+21.5Transition state for C-C bond formation
Products-35.0Final coupled product

Note: This table illustrates the type of data obtained from computational modeling of a reaction pathway and does not represent a specific experimentally verified reaction of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational dynamics and intermolecular interactions. youtube.comnih.govnih.govmdpi.com For a flexible molecule like this compound, MD simulations can be used to explore the accessible conformations of the pentynyl chain and the rotational freedom around the Sn-C bonds. researchgate.netqmul.ac.ukresearchgate.net

In an MD simulation, the classical equations of motion are solved for a system of atoms, where the forces between atoms are described by a force field. By simulating the system over a period of time, one can observe the conformational changes that the molecule undergoes. This can be particularly useful for understanding how the shape of the molecule might influence its reactivity or its packing in the solid state.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or reactants. This can provide a microscopic view of the solvation shell around the molecule and can help to explain solvent effects on reactivity. In the context of materials science, MD simulations could be used to model the bulk properties of the liquid or solid state of the compound. rsc.org

Table 4: Illustrative Output from a Molecular Dynamics Simulation for Conformational Analysis

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
CMe-Sn-Calkynyl-Cα180.05.2
Sn-Calkynyl-Cα-Cβ179.54.8
Calkynyl-Cα-Cβ-Cγ65.335.1
Cα-Cβ-Cγ-Cδ175.815.6

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from an MD simulation. The values represent the average and standard deviation of key dihedral angles, indicating the flexibility of the pentynyl chain.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of a series of compounds based on their molecular descriptors. researchgate.netnih.govmdpi.comresearchgate.netnih.gov These descriptors can be calculated from the molecular structure using computational chemistry methods and can include electronic, steric, and thermodynamic properties.

For a series of alkynylstannanes, a QSRR study could be undertaken to develop a model that predicts their reactivity in a specific reaction, for example, the rate of a Stille coupling reaction. The first step would be to compile a dataset of compounds with known reactivity. Then, a large number of molecular descriptors would be calculated for each compound using DFT or other methods. Finally, statistical techniques such as multiple linear regression (MLR) or machine learning algorithms would be used to build a mathematical model that correlates a subset of the descriptors with the observed reactivity.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired properties. It can also provide insights into the factors that govern reactivity.

Table 5: Representative Molecular Descriptors for a QSRR Study of Alkynylstannanes

DescriptorTypeRelevance to Reactivity
HOMO EnergyElectronicNucleophilicity of the alkyne
LUMO EnergyElectronicElectrophilicity of the tin center
Sn Atomic ChargeElectronicSusceptibility to nucleophilic attack
Steric Hindrance ParameterStericAccessibility of the reactive center
Dipole MomentElectronicPolarity and intermolecular interactions
Enthalpy of FormationThermodynamicStability of the molecule

Note: This table lists some of the descriptors that could be used in a QSRR study. The selection of the most relevant descriptors is a key part of the model development process.

Q & A

Q. Basic Research Focus

  • Exposure Limits : Adhere to OSHA guidelines (e.g., ≤0.1 mg/m<sup>3</sup> for Sn compounds).
  • PPE : Use nitrile gloves, fume hoods, and sealed reactors to prevent inhalation/skin contact .
  • Waste Disposal : Quench residual stannane with aqueous KMnO4 to oxidize Sn(IV) for safe disposal .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • DFT Calculations : Simulate transition states (e.g., transmetallation barriers) using Gaussian or ORCA software.
  • Molecular Dynamics : Model solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Machine Learning : Train models on existing organotin reaction datasets to forecast optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.